Miroestrol
Overview
Description
Miroestrol is a phytoestrogen, a plant-derived compound that mimics the biological activity of the hormone estrogen. It was first isolated from the Thai herb Pueraria mirifica in 1960 and is believed to be responsible for the rejuvenating properties attributed to the plant . This compound possesses potent estrogenic activity due to its structural similarity with estradiol, making it a significant compound in traditional Thai medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Miroestrol can be synthesized through various chemical routes, often involving the transformation of isoflavonoids. One common method starts with the isoflavonoid daidzein, which undergoes several steps including hydroxylation and cyclization to form this compound . The reaction conditions typically involve the use of catalysts and specific pH levels to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the tuberous roots of Pueraria mirifica. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Miroestrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deoxythis compound, another potent phytoestrogen.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.
Major Products:
Deoxythis compound: Formed through oxidation.
Hydroxylated derivatives: Resulting from substitution reactions.
Scientific Research Applications
Miroestrol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of phytoestrogens.
Biology: Investigated for its effects on gene expression and cellular pathways related to estrogen activity.
Medicine: Explored for its potential in hormone replacement therapy, particularly for menopausal symptoms.
Mechanism of Action
Miroestrol exerts its effects by binding to estrogen receptors in the body, mimicking the action of natural estrogen. This binding activates various molecular pathways involved in gene expression, leading to estrogenic effects such as the regulation of reproductive organs and prevention of bone loss . The compound also exhibits antioxidant properties, enhancing the antioxidation system in the liver and uterus .
Comparison with Similar Compounds
Miroestrol is often compared with other phytoestrogens such as:
Deoxythis compound: A closely related compound with similar estrogenic activity.
Coumestrol: Another potent phytoestrogen with comparable activity.
Genistein and Daidzein: Isoflavones with weaker estrogenic activity compared to this compound.
Uniqueness: this compound’s uniqueness lies in its high estrogenic activity, which is significantly stronger than that of genistein and daidzein. This makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-18(2)11-6-19(24)7-14(22)20(25,16(11)17(19)23)12-8-26-13-5-9(21)3-4-10(13)15(12)18/h3-5,8,11,15-17,21,23-25H,6-7H2,1-2H3/t11-,15+,16-,17+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKLDOLOCIQYFS-PRTISISMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3(CC(=O)C(C2C3O)(C4=COC5=C(C41)C=CC(=C5)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@]3(CC(=O)[C@]([C@@H]2[C@H]3O)(C4=COC5=C([C@H]41)C=CC(=C5)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2618-41-9 | |
Record name | Miroestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2618-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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